Tetraisocyanatosilane

Chemical Vapor Deposition (CVD) Dielectric Films Microelectronics Fabrication

Tetraisocyanatosilane (Si(NCO)₄), also known as silicon tetraisocyanate or TICS, is a tetrafunctional organosilicon compound characterized by four highly reactive isocyanate (-NCO) groups covalently bonded to a central silicon atom. This molecular architecture distinguishes it from the more common alkoxysilane class.

Molecular Formula C4N4O4Si
Molecular Weight 196.15 g/mol
CAS No. 3410-77-3
Cat. No. B009437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraisocyanatosilane
CAS3410-77-3
SynonymsTETRA(ISOCYANATO)SILANE; SILICON TETRAISOCYANATE; Silane, tetraisocyanato-; Silane tetraisocyanate; Silanetetryltetraisocyanate; SILICON TETRAISOCYANATE FOR SYNTHESIS; silicon tetraisocyane
Molecular FormulaC4N4O4Si
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC(=N[Si](N=C=O)(N=C=O)N=C=O)=O
InChIInChI=1S/C4N4O4Si/c9-1-5-13(6-2-10,7-3-11)8-4-12
InChIKeyUVVUGWBBCDFNSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraisocyanatosilane (CAS 3410-77-3): High-Purity Silicon Precursor for CVD and Advanced Polymer Synthesis


Tetraisocyanatosilane (Si(NCO)₄), also known as silicon tetraisocyanate or TICS, is a tetrafunctional organosilicon compound characterized by four highly reactive isocyanate (-NCO) groups covalently bonded to a central silicon atom [1]. This molecular architecture distinguishes it from the more common alkoxysilane class. It appears as a colorless to light yellow liquid with a reported boiling point of 186 °C, a melting point of 26 °C, a density of 1.442 g/cm³, and a refractive index of 1.4610, and it reacts rapidly with moisture and protic solvents . Its principal industrial and research relevance lies in its capacity as a hydrogen-free precursor for chemical vapor deposition (CVD) of high-purity silicon dioxide and related dielectric films, and as a versatile building block for synthesizing hybrid organic-inorganic polymers, carbodiimide networks, and alkoxy(isocyanato)silanes [2][3].

Tetraisocyanatosilane Procurement: Why Alkoxysilane and Chlorosilane Substitutes Cannot Replicate Its Performance Profile


Despite superficial similarities in their tetrahedral geometry, Tetraisocyanatosilane cannot be directly substituted by more common silicon precursors such as tetraethoxysilane (TEOS), tetramethoxysilane (TMOS), or silicon tetrachloride (SiCl₄) without fundamentally altering reaction pathways, product composition, and process safety [1][2]. The substitution of alkoxy (-OR) groups with isocyanato (-NCO) groups imparts a distinct reactivity profile; the NCO moiety is a potent electrophile that can undergo both hydrolysis to form silanols and direct nucleophilic addition without releasing alcohol byproducts, enabling alternative curing and polymerization mechanisms [3]. In CVD applications, the absence of hydrogen and carbon in the Si-N bonds of TICS allows for the deposition of films with significantly lower carbon and hydrogen contamination compared to alkyl-containing precursors like TEOS or aminosilanes, a critical advantage for advanced microelectronics [4]. Furthermore, compared to chlorosilanes, isocyanatosilanes exhibit milder and more controllable reactivity, which simplifies reaction handling, minimizes corrosive HCl evolution, and allows for selective stepwise substitution to synthesize mixed alkoxy-isocyanato silanes with tailored functionality [5]. The following section quantifies these critical differentiators.

Tetraisocyanatosilane (CAS 3410-77-3): Quantitative Technical Evidence for Differentiated Performance vs. TEOS and Other Analogs


Hydrogen-Free Composition: Zero Hydrogen Content in Tetraisocyanatosilane Enables Superior Purity CVD Dielectric Films vs. TEOS

Tetraisocyanatosilane is explicitly selected and claimed as a 'hydrogen-free precursor' for the fabrication of advanced dielectric films, a property directly contrasting with widely used precursors like tetraethoxysilane (TEOS) which contains 20 hydrogen atoms per molecule [1]. The molecular formula of TICS, Si(NCO)₄ (C₄N₄O₄Si), contains zero hydrogen atoms, allowing it to be combined with hydrogen-free reactants (e.g., O₂, N₂, O₃) to create entirely hydrogen-free silicon oxide, nitride, or oxynitride films [1]. In contrast, TEOS (Si(OC₂H₅)₄, C₈H₂₀O₄Si) inherently introduces carbon and hydrogen, which can remain as impurities in the deposited film, degrading electrical performance. For nano-device fabrication, where even trace hydrogen can cause threshold voltage shifts and reliability issues, the hydrogen-free nature of TICS provides a chemically distinct advantage that cannot be achieved with any alkoxysilane analog [1].

Chemical Vapor Deposition (CVD) Dielectric Films Microelectronics Fabrication

CVD Step Coverage: TICS Exhibits Distinct Surface Migration Behavior vs. TEOS Due to Nitrogen-Containing Precursor Chemistry

A comparative study of the plasma-enhanced CVD (PECVD) chemistry of TICS versus TEOS revealed a fundamental difference in the behavior of the intermediate deposition precursors [1]. TEOS/O₂ chemistry, which lacks nitrogen atoms in the source gas, generates precursors with high surface mobility, resulting in 'conformal step coverage' over patterned surfaces [1]. In direct contrast, the TICS/O₂ chemistry yields intermediate precursors that contain nitrogen atoms [1]. The presence of the nitrogen atom(s) in the TICS-derived precursor is believed to limit its surface migration property, leading to an 'uneven step coverage' over patterned features, similar to the behavior observed in SiH₄/O₂ chemistry [1].

Plasma-Enhanced Chemical Vapor Deposition (PECVD) a-SiO₂ Thin Films Step Coverage

Interface Quality: a-SiO₂ Films from TICS Yield Lower Sub-Bandgap Absorption than Films from SiH₄-Based Gases

In a comparative study using photoluminescence absorption spectroscopy (PLAS) to evaluate interface quality in multilayer structures, a-SiO₂ films prepared from TICS demonstrated superior interfacial properties when paired with amorphous hydrogenated silicon (a-Si:H) [1]. The absorption coefficients measured in the sub-bandgap energy range for the TICS-derived a-SiO₂ cladding layers were 'smaller than those using a-Si₃N₄₊ₓ:H or a-SiO₂ cladding layers from SiH₄/O₂ and SiH₄/N₂O mixed source gases' [1]. This reduction in sub-bandgap absorption indicates a lower density of defect states at the critical a-SiO₂/a-Si:H interface, a key metric for device performance [1]. The study explicitly states that 'interfaces between a-SiO₂ from TICS and a-Si:H are best among these systems' [1].

Photoluminescence Absorption Spectroscopy (PLAS) a-Si:H Interfaces Thin Film Transistors

Synthetic Controllability: Tetraisocyanatosilane Enables Stepwise Substitution with Milder Reactivity than Chlorosilanes

In the synthesis of mixed alkoxy(isocyanato)silanes, Tetraisocyanatosilane offers significantly better reaction control than the corresponding chlorosilane, silicon tetrachloride (SiCl₄) [1]. The study explicitly states that this control is possible 'due to the milder reactivity of the isocyanatosilanes compared with that of the corresponding chlorosilanes' [1]. This lower reactivity allows the substitution reaction with alcohols (ethanol, isopropyl alcohol, t-butyl alcohol) to be 'easily controlled by proper molar ratio and use of bulky alcohol with an appropriate catalyst' [1]. As a direct consequence of this improved control, the desired alkoxy(isocyanato)silanes were 'prepared and isolated by distillation in high yields' [1]. In contrast, analogous reactions with SiCl₄ are typically more vigorous, prone to complete substitution, and generate corrosive HCl gas, complicating purification and reducing yield of mixed species.

Organosilicon Synthesis Alkoxyisocyanatosilanes Reaction Selectivity

Polymer Network Formation: Tetraisocyanatosilane Serves as Exclusive Precursor for Polymeric Silylcarbodiimide with High Density of ~1.5 g/cm³

Tetraisocyanatosilane functions as a unique molecular precursor for the catalytic synthesis of extended inorganic polymeric silylcarbodiimide networks, a material class inaccessible from alkoxysilanes like TEOS or TMOS without nitrogen co-reactants [1]. Using 1-phenyl-3-methyl-2-phospholene-1-oxide as a catalyst in boiling dodecane at 216 °C, Si(NCO)₄ is directly transformed into an 'insoluble extended inorganic array' [1]. Characterization of the resulting polymer revealed it is a 'highly moisture-sensitive amorphous network' composed of 'oligomers of high molar mass' that exhibits a 'high density of around 1.5 g cm⁻³' [1]. This density value corresponds closely to the calculated density of crystalline Si(NCN)₂, the idealized silicon carbodiimide framework [1]. Thermal degradation of this polymer ultimately yields crystalline SiC, demonstrating a preceramic polymer pathway from a single-component precursor [1].

Inorganic Polymer Synthesis Silylcarbodiimide Networks Preceramic Polymers

Biomimetic Coating Precursor: Tetraisocyanatosilane Enables In-Situ Silica Precipitation in PET Due to Polymer Compatibility

Tetraisocyanatosilane was selected as the precursor of choice for biomimetic in-situ precipitation of hard siliceous coatings on polyethylene terephthalate (PET) films [1]. The selection was based on two critical criteria: (1) chemical compatibility with the host polymer and (2) a calculated Hildebrand solubility parameter value similar to that of PET [1]. This compatibility allows TICS to permeate into biaxially oriented PET films, where subsequent hydrolysis generates silica 'both as a surface layer and as discrete submicron particles dispersed throughout the films' [1]. This interpenetrating organic-inorganic hybrid structure differs fundamentally from conventional coating methods where silica is applied only as a discrete external layer [1]. Common alkoxysilane precursors like TEOS lack this specific solubility parameter match with PET, limiting their ability to penetrate and uniformly reinforce the polymer matrix from within.

Biomimetic Coatings Polymer Surface Modification Hard Coatings

Tetraisocyanatosilane Procurement Guide: Prioritized Applications Based on Quantified Differentiated Performance


Fabrication of Hydrogen-Free Dielectric Films for Advanced Nano-Devices

Tetraisocyanatosilane is the preferred precursor when a deposition process requires the complete elimination of hydrogen from the resulting silicon-based dielectric film. As established in Section 3, TICS contains zero hydrogen atoms per molecule, enabling its use with hydrogen-free reactants (O₂, N₂, O₃) in PECVD, thermal CVD, or ALD processes to produce hydrogen-free SiO₂, SiN, or SiON films [1]. This application scenario is particularly relevant for the fabrication of gate dielectrics in advanced transistors and memory devices, where hydrogen-related charge traps and interface states are a primary cause of threshold voltage instability and reduced device reliability. In this context, substitution with TEOS or other alkoxysilanes would introduce carbon and hydrogen contamination that directly compromises the electrical integrity of the device.

Synthesis of Mixed Alkoxy-Isocyanato Silanes with Tailored Functionality

When the synthetic objective is the preparation of silanes bearing both hydrolysable alkoxy groups (-OR) and reactive isocyanate groups (-NCO) in controlled stoichiometric ratios, Tetraisocyanatosilane offers a clear processing advantage over chlorosilanes. As demonstrated in Section 3, the milder reactivity of the Si-NCO bond relative to the Si-Cl bond allows for selective, stepwise substitution with alcohols, enabling high-yield isolation of mixed alkoxy(isocyanato)silanes by distillation [1]. These hybrid silanes are valuable as custom coupling agents, adhesion promoters, and crosslinkers where the alkoxy group provides covalent bonding to inorganic surfaces (e.g., glass, metal oxides) while the isocyanate group enables reaction with organic polymers (e.g., polyols, polyamines). Attempting analogous selective substitution with SiCl₄ is complicated by the vigorous, often non-selective reaction and the evolution of corrosive HCl, making TICS the cleaner and more controllable synthetic platform.

Single-Precursor Route to Silicon Carbodiimide Polymers and SiC Ceramics

For researchers and engineers developing non-oxide ceramic materials or preceramic polymer routes to SiC, Tetraisocyanatosilane provides a unique single-precursor pathway that cannot be replicated with alkoxysilanes. As described in Section 3, catalytic transformation of Si(NCO)₄ directly yields a dense, high-molar-mass polymeric silylcarbodiimide network with a density of approximately 1.5 g/cm³, which subsequently degrades to crystalline SiC [1]. This eliminates the need for multi-component precursor systems that would otherwise be required to introduce both silicon and nitrogen into the preceramic network. This application is particularly relevant for the synthesis of Si-C-N ceramics and composite matrices where controlling the C/N ratio and minimizing oxygen content is critical for high-temperature performance and oxidation resistance.

In-Situ Reinforcement of PET and Compatible Polymers via Biomimetic Silica Precipitation

When the application demands a hard, abrasion-resistant siliceous coating that is integrally bonded to a polyethylene terephthalate (PET) substrate rather than merely applied to the surface, Tetraisocyanatosilane is uniquely suited for the task. As detailed in Section 3, the Hildebrand solubility parameter of TICS is closely matched to that of PET, allowing the precursor to permeate into the polymer film [1]. Subsequent in-situ hydrolysis precipitates silica both as a surface hard-coat and as dispersed submicron reinforcing particles throughout the film matrix, creating a gradient hybrid structure. This interpenetrating network provides superior adhesion and delamination resistance compared to conventional surface coatings applied from alkoxysilane precursors that lack this specific polymer compatibility. This scenario is directly applicable to the production of hard-coated flexible films for displays, photovoltaic encapsulation, and high-durability packaging.

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